(2E)-2-Hexenoic Acid Ethyl-d5 Ester
Description
Deuterium (B1214612) as a Mechanistic and Analytical Probe in Organic Chemistry
Deuterium, a stable isotope of hydrogen with a neutron in its nucleus, serves as a valuable probe in organic chemistry. youtube.com Its mass, which is double that of protium (B1232500) (the common isotope of hydrogen), leads to a significant difference in the vibrational frequencies of chemical bonds involving deuterium compared to hydrogen. wikipedia.org This mass difference is the basis of the kinetic isotope effect (KIE), a phenomenon where replacing a hydrogen atom with a deuterium atom can alter the rate of a chemical reaction. wikipedia.orgyoutube.com
The measurement of the KIE is a powerful tool for elucidating reaction mechanisms. columbia.edu A significant primary KIE, where the C-H bond is broken in the rate-determining step, suggests that this bond cleavage is a critical part of the reaction's progress. princeton.edunih.gov Conversely, secondary KIEs, where the labeled bond is not broken, can provide insights into changes in hybridization and other structural aspects of the transition state. princeton.edu Beyond mechanistic studies, deuterium labeling is widely used to create internal standards for mass spectrometry and NMR spectroscopy, enabling precise quantification of molecules in complex mixtures. researchgate.net The introduction of deuterium can also enhance the metabolic stability of drug candidates, a strategy of growing interest in medicinal chemistry. nih.gov
Overview of Deuterated Fatty Acid Esters in Advanced Research
Deuterated fatty acid esters are specialized molecules where one or more hydrogen atoms in a fatty acid ester have been replaced by deuterium. These labeled compounds are invaluable tools in various fields of advanced research, particularly in lipidomics and metabolic studies. diagnosticsworldnews.com The deuterium label allows for the precise tracing and quantification of fatty acid metabolism, providing insights into their absorption, distribution, and incorporation into various lipid fractions within the body. researchgate.netdoaj.org
For instance, studies have utilized deuterated fatty acids to investigate the metabolism of oxidized linoleic acid and to identify the enzymes responsible for its transfer to other lipids. nih.gov The use of deuterated fatty acid esters as internal standards in mass spectrometry-based lipid analysis is also a common practice, as it corrects for variations in sample preparation and instrument response, leading to more accurate and reliable quantification of endogenous lipids. nih.gov The synthesis of these deuterated compounds can be challenging, but various methods have been developed to achieve high levels of deuterium incorporation at specific positions within the fatty acid chain. europa.euorganic-chemistry.org
Scope and Academic Relevance of (2E)-2-Hexenoic Acid Ethyl-d5 Ester Research
(2E)-2-Hexenoic Acid Ethyl-d5 Ester is a deuterated form of ethyl (2E)-hexenoate, an unsaturated fatty acid ester. The "-d5" designation indicates that five hydrogen atoms in the ethyl group of the ester have been replaced by deuterium. This specific labeling pattern makes it a highly valuable internal standard for quantitative analysis using mass spectrometry. clearsynth.com
The primary academic and research relevance of (2E)-2-Hexenoic Acid Ethyl-d5 Ester lies in its application as a stable isotope-labeled internal standard. In analytical methods, particularly those involving gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound added to a sample in a known amount to aid in the quantification of an analyte. clearsynth.com The ideal internal standard has chemical and physical properties very similar to the analyte but is isotopically distinct, allowing it to be differentiated by the mass spectrometer. acanthusresearch.com
By using (2E)-2-Hexenoic Acid Ethyl-d5 Ester, researchers can accurately quantify the corresponding unlabeled (2E)-2-hexenoic acid ethyl ester in various samples. This is crucial in fields like food science, where (2E)-2-hexenoic acid ethyl ester is a known flavor compound, and in metabolic studies investigating fatty acid pathways. foodb.caymdb.ca The use of this deuterated standard helps to compensate for any loss of analyte during sample preparation and for variations in instrument response, thereby ensuring the precision and accuracy of the analytical results. clearsynth.com The synthesis of such specifically labeled esters often involves multi-step procedures, starting from deuterated precursors to achieve the desired isotopic purity. cdnsciencepub.com
Interactive Data Tables
Below are interactive tables summarizing key information about the compounds discussed in this article.
Properties
Molecular Formula |
C₈H₉D₅O₂ |
|---|---|
Molecular Weight |
147.23 |
Synonyms |
(E)-2-Hexenoic Acid Ethyl-d5 Ester; (E)-Ethyl-d5 2-Hexenoate; Ethyl-d5 (E)-2-Hexenoate; Ethyl-d5 trans-2-Hexenoate |
Origin of Product |
United States |
Advanced Analytical Characterization of Deuterated Esters
Mass Spectrometry (MS) Applications in Deuterated Ester Analysis
Mass spectrometry is a cornerstone technique for the analysis of deuterated compounds, offering high sensitivity and detailed structural information. nih.gov
High-Resolution Mass Spectrometry for Isotopic Purity Determination
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic purity of deuterated compounds like (2E)-2-Hexenoic Acid Ethyl-d5 Ester. nih.gov HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can distinguish between isotopologues with very small mass differences. researchgate.netnih.gov This capability allows for the separation and quantification of the desired deuterated molecule from its non-deuterated counterpart and other isotopic variants (e.g., d1-d4). researchgate.net
The isotopic purity is calculated by comparing the relative abundances of the H/D isotopologue ions. nih.gov The high mass accuracy of HRMS allows for the confident assignment of molecular formulas to each isotopic peak, ensuring an accurate assessment of deuteration levels. researchgate.net For (2E)-2-Hexenoic Acid Ethyl-d5 Ester, HRMS would be used to verify the incorporation of five deuterium (B1214612) atoms by observing the mass shift compared to the unlabeled compound.
Table 1: Theoretical Isotopic Distribution for (2E)-2-Hexenoic Acid Ethyl-d5 Ester
| Isotopologue | Molecular Formula | Exact Mass (Da) | Relative Abundance (%) |
| M | C₈H₉D₅O₂ | 147.1299 | 100 |
| M+1 | C₇¹³CH₉D₅O₂ | 148.1333 | 8.8 |
| M+2 | C₆¹³C₂H₉D₅O₂ | 149.1366 | 0.38 |
| Note: This table represents a simplified theoretical distribution. Actual measurements may vary based on instrumental conditions and the presence of other isotopes. |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Deuterated Metabolites
Tandem mass spectrometry (MS/MS) is indispensable for the structural elucidation of metabolites, including those that are deuterated. nih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected and fragmented through collision-induced dissociation (CID) to produce a series of product ions. nih.gov The resulting fragmentation pattern provides a fingerprint of the molecule's structure.
When analyzing a deuterated metabolite of (2E)-2-Hexenoic Acid Ethyl-d5 Ester, the mass shift of the fragments reveals the location of the deuterium atoms. For instance, if the ethyl-d5 group remains intact during fragmentation, the corresponding fragment ions will be 5 Daltons heavier than those from the non-deuterated analog. researchgate.net Conversely, fragmentation of the ethyl-d5 group itself would produce specific neutral losses, aiding in the confirmation of the deuterium labeling site. This technique is crucial for differentiating between metabolic changes to the hexenoic acid backbone versus the deuterated ethyl ester portion of the molecule. youtube.com
Investigation of Chromatographic Isotope Effects in GC-MS and LC-MS
When analyzing deuterated compounds by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), a phenomenon known as the chromatographic isotope effect can be observed. nih.gov Typically, deuterated compounds elute slightly earlier than their non-deuterated (protiated) counterparts in reversed-phase LC and most GC applications. nih.govchromforum.org This is attributed to the fact that C-D bonds have slightly smaller vibrational amplitudes and thus weaker intermolecular interactions with the stationary phase compared to C-H bonds. cchmc.org
For (2E)-2-Hexenoic Acid Ethyl-d5 Ester, this would mean a shorter retention time compared to the unlabeled (2E)-2-Hexenoic Acid Ethyl Ester. The magnitude of this effect, known as the hdIEc (hydrogen/deuterium isotope effect on chromatography), is usually small but can be significant enough to cause partial or complete separation of the deuterated and non-deuterated forms. nih.gov This effect must be considered when developing quantitative methods, as it can impact peak integration and calibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Site-Specific Deuterium Analysis
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, making it an invaluable tool for the structural analysis of deuterated compounds.
Proton Nuclear Magnetic Resonance (1H NMR) for Deuterium Quantitation and Positional Information
Proton NMR (¹H NMR) is a fundamental technique for verifying the position and extent of deuteration. iaea.org Since deuterium (²H) does not resonate in the same frequency range as protium (B1232500) (¹H), the substitution of a proton with a deuteron (B1233211) results in the disappearance of the corresponding signal in the ¹H NMR spectrum. huji.ac.illibretexts.org
In the case of (2E)-2-Hexenoic Acid Ethyl-d5 Ester, the signals corresponding to the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃) would be absent or significantly reduced in intensity in the ¹H NMR spectrum. youtube.com The integration of the remaining proton signals of the hexenoate backbone against a known internal standard allows for the quantification of the deuterium incorporation. nih.gov The absence of the ethyl group signals confirms that the deuteration is specific to that position. iaea.org
Table 2: Expected ¹H NMR Chemical Shifts for (2E)-2-Hexenoic Acid Ethyl Ester and the Effect of Deuteration
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Signal in d5-Ester |
| -CH₃ (Hexenoate) | ~0.9 | Triplet | Present |
| -CH₂- (Hexenoate) | ~1.4-1.5 | Multiplet | Present |
| -CH₂- (Hexenoate) | ~2.2 | Multiplet | Present |
| =CH- | ~5.8 | Multiplet | Present |
| =CH- | ~6.9 | Multiplet | Present |
| -O-CH₂- | ~4.1 | Quartet | Absent |
| -CH₃ (Ethyl) | ~1.2 | Triplet | Absent |
| Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions. orgchemboulder.comresearchgate.net |
Deuterium Nuclear Magnetic Resonance (2H NMR) for Distribution Profiling
While ¹H NMR confirms the absence of protons, Deuterium NMR (²H or D-NMR) directly observes the deuterium nuclei. wikipedia.org This provides definitive proof of deuterium incorporation and can reveal the distribution of deuterium within the molecule. magritek.com For a sample to be analyzed by ²H NMR, it typically needs to be isotopically enriched due to the low natural abundance of deuterium. wikipedia.org
In the ²H NMR spectrum of (2E)-2-Hexenoic Acid Ethyl-d5 Ester, signals corresponding to the deuterons on the ethyl group would be observed. The chemical shifts in ²H NMR are very similar to those in ¹H NMR. umass.edu Therefore, one would expect to see two signals in the regions where the -CH₂- and -CH₃ of the ethyl group would normally appear in the ¹H spectrum. The presence of these signals confirms the successful labeling and their integration can provide another measure of the isotopic distribution. huji.ac.il
Two-Dimensional NMR Techniques in Deuterated Compound Characterization
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex molecules, including isotopically labeled compounds. weebly.comomicsonline.orgemory.edu For deuterated esters, 2D NMR provides insights that are often unattainable with one-dimensional techniques. weebly.com
Heteronuclear correlation techniques are particularly powerful for characterizing deuterated compounds. jove.com Experiments like Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) create a correlation map between different nuclei, such as proton (¹H), deuterium (²H), and carbon-13 (¹³C). weebly.comjove.comprinceton.edu
¹H-¹³C HSQC/HMQC : These experiments reveal direct, one-bond correlations between protons and the carbons they are attached to. In the case of (2E)-2-Hexenoic Acid Ethyl-d5 Ester, the absence of signals corresponding to the ethyl group in a ¹H-¹³C HSQC spectrum, coupled with their presence in a standard ¹³C spectrum, would confirm the successful deuteration at the ethyl moiety.
¹H-¹³C HMBC : This technique shows longer-range couplings (typically 2-3 bonds), which is crucial for piecing together the carbon skeleton. jove.comprinceton.edu For instance, an HMBC spectrum could show correlations from the protons on the hexenoic acid chain to the carbonyl carbon, and crucially, from the remaining protons to the deuterated ethyl group's carbons, confirming the ester structure.
²H-¹³C Correlation : To directly probe the site of deuteration, specialized 2D NMR experiments can be employed. A deuterium-carbon correlation experiment (DECOR) directly correlates the deuterium signals with the chemical shifts of the attached ¹³C nuclei, providing unambiguous assignment of the deuterium labels. acs.org This method is highly effective for overcoming the poor resolution and low dispersion typical of ¹D deuterium spectra. acs.org
These 2D techniques are vital for verifying the specific positions of deuterium atoms and for the complete assignment of all ¹H and ¹³C resonances in the molecule, ensuring the compound's structural integrity. nih.gov
Table 1: Common 2D NMR Experiments for Characterizing Deuterated Esters
| Experiment | Information Provided | Application for (2E)-2-Hexenoic Acid Ethyl-d5 Ester |
|---|---|---|
| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other (typically through 2-3 bonds). researchgate.net | Confirms the proton connectivity within the hexenoic acid backbone. |
| HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence) | Correlates protons directly to the carbons they are attached to (¹JCH). jove.com | Verifies the absence of protons on the ethyl group, confirming deuteration. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows long-range correlations between protons and carbons (²JCH, ³JCH). jove.comprinceton.edu | Connects the hexenoic acid backbone to the ester functional group and the deuterated ethyl group. |
| ²H-¹³C HETCOR (Heteronuclear Correlation) | Correlates deuterium nuclei directly with the carbons they are attached to. omicsonline.orgacs.org | Provides direct evidence and assignment of the d5-ethyl group carbons. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Reveals correlations between protons that are close in space, helping to determine stereochemistry. | Confirms the (2E) configuration by showing spatial proximity between relevant protons across the double bond. |
Natural Abundance Deuterium NMR (NAD 1D-NMR and 2D-NMR) in Mechanistic Contexts
While (2E)-2-Hexenoic Acid Ethyl-d5 Ester is an artificially enriched compound, the principles of Natural Abundance Deuterium (NAD) NMR are relevant for understanding the background deuterium levels and for certain mechanistic studies. Deuterium is naturally present at a very low abundance of about 0.015%. magritek.comnih.gov Measuring NMR signals from this tiny fraction presents a significant challenge due to the nucleus's low sensitivity. magritek.com
Despite the difficulties, NAD NMR has emerged as a powerful tool, particularly in fields like food authentication (e.g., SNIF-NMR) and in tracing the pathways of chemical and biochemical reactions. magritek.com In a mechanistic context, NAD NMR can reveal subtle isotopic fractionation effects that occur during a reaction, providing insight into transition states and reaction pathways without the need for isotopic labeling.
For deuterated compounds, NAD NMR provides the baseline against which the enrichment is measured. Advanced techniques, including 2D auto-correlation experiments like Quadrupole-COSY (Q-COSY) in chiral liquid crystal solvents, have been developed to analyze complex NAD spectra. researchgate.net These methods can help to correlate and assign the various monodeuterated isotopomers present even at natural abundance, which is essential for high-precision mechanistic analysis. researchgate.net Although the signal from a highly enriched compound like (2E)-2-Hexenoic Acid Ethyl-d5 Ester would dominate the spectrum, understanding the natural abundance background is crucial for quantitative accuracy and for studies where the compound might be diluted or metabolized. nih.gov
Chromatographic Separation Techniques for Deuterated and Non-Deuterated Analytes
Chromatography is a cornerstone of analytical chemistry, essential for separating components of a mixture. For isotopically labeled compounds, chromatographic techniques are used to separate the deuterated analyte from its non-deuterated counterpart and other impurities, allowing for accurate quantification and isolation.
Gas Chromatography (GC) for Volatile Ester Separation and Quantification
Gas chromatography (GC) is the premier method for analyzing volatile and semi-volatile compounds like ethyl hexenoate. libretexts.orgnist.gov It separates compounds based on their boiling points and interactions with the stationary phase of the GC column. sigmaaldrich.com When analyzing deuterated compounds, a phenomenon known as the chromatographic isotope effect is often observed. nih.gov
Typically, deuterated compounds elute slightly earlier than their non-deuterated (protiated) analogs. nih.govchromforum.org This inverse isotope effect is attributed to the fact that C-D bonds are slightly shorter and less polarizable than C-H bonds, leading to weaker van der Waals interactions with the nonpolar stationary phases commonly used in GC. chromforum.org Therefore, (2E)-2-Hexenoic Acid Ethyl-d5 Ester would be expected to have a slightly shorter retention time than standard (2E)-2-Hexenoic acid, ethyl ester.
For quantification, GC is most powerfully coupled with mass spectrometry (GC-MS). nih.govnih.gov This combination allows for the separation of the deuterated and non-deuterated esters chromatographically while simultaneously distinguishing them by their different mass-to-charge ratios, providing exceptional selectivity and sensitivity. nih.gov Methods like headspace solid-phase microextraction (HS-SPME) can be used to extract and concentrate volatile esters from various sample matrices before GC analysis. nih.govresearchgate.net
Table 2: Representative GC Isotope Effect Data
| Compound Pair | Retention Time (H) (min) | Retention Time (D) (min) | Isotope Effect (tR(H)/tR(D)) |
|---|---|---|---|
| 1,4-Dichlorobenzene / d4 | 12.085 | 12.049 | 1.0030 |
| 1,2-Dichloroethane / d4 | 4.534 | 4.448 | 1.0193 |
| Naphthalene / d8 | Data Varies | Slightly Earlier | > 1.0 |
| (2E)-2-Hexenoic acid, ethyl ester / d5 | Expected > tR(D) | Expected < tR(H) | Expected > 1.0 |
Data is illustrative, based on published observations for similar compounds. nih.govchromforum.org Actual retention times depend on specific analytical conditions.
Liquid Chromatography (LC) for Complex Matrix Analysis
For less volatile compounds or for analyses within complex biological or environmental matrices, liquid chromatography (LC), especially high-performance liquid chromatography (HPLC), is the method of choice. nih.gov When coupled with tandem mass spectrometry (LC-MS/MS), it provides a robust platform for the quantification of analytes in complex mixtures. nih.govmdpi.com
Similar to GC, a chromatographic isotope effect can also occur in LC, allowing for the separation of deuterated and non-deuterated analytes. oup.com The separation mechanism in LC is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. Deuterium substitution can alter a molecule's binding interactions with the stationary phase. oup.com For instance, in normal-phase LC, deuterated compounds have been observed to have slightly different retention times than their protiated analogs, a difference that can be explained by subtle changes in binding energies. oup.com
The most significant role of deuterated compounds like (2E)-2-Hexenoic Acid Ethyl-d5 Ester in LC-MS/MS analysis is their use as internal standards. oup.com Because a deuterated standard is nearly identical chemically to the analyte, it co-elutes and experiences similar matrix effects (e.g., ion suppression or enhancement) during mass spectrometric detection. This allows for highly accurate quantification by correcting for variations in sample preparation and instrument response. nih.gov
Chiral Chromatography for Enantiomeric Deuterated Ester Resolution
While (2E)-2-Hexenoic Acid Ethyl-d5 Ester is not chiral, the principles of chiral chromatography are essential for separating enantiomers of other deuterated esters that do possess stereocenters. Chiral resolution is the process of separating a racemic mixture (a 50:50 mix of two enantiomers) into its individual, optically pure components. wikipedia.orglibretexts.org
Since enantiomers have identical physical properties in a non-chiral environment, their separation requires the introduction of another chiral entity. libretexts.org This is most commonly achieved using a chiral stationary phase (CSP) in HPLC or GC. chiralpedia.comnih.gov The CSP creates a chiral environment within the column, causing the two enantiomers to form transient diastereomeric complexes with different stabilities. This difference in interaction energy leads to different retention times, allowing for their separation. chiralpedia.com
Another approach is to derivatize the racemic ester with an enantiomerically pure chiral derivatizing agent. libretexts.orgtcichemicals.comyoutube.com This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated using standard, non-chiral chromatography techniques like HPLC on a silica (B1680970) gel column. youtube.commdpi.com After separation, the chiral agent is cleaved off to yield the resolved, pure enantiomers. libretexts.org
Table 3: Common Chiral Stationary Phases (CSPs) for Ester Resolution
| CSP Type | Description | Typical Applications |
|---|---|---|
| Polysaccharide-based | Derivatives of cellulose (B213188) or amylose (B160209) coated on a silica support. | Broad applicability for a wide range of racemates, including many esters and acids. chiralpedia.com |
| Pirkle-type | Based on small chiral molecules, like (R)-N-(3,5-dinitrobenzoyl)phenylglycine, bonded to silica. nih.gov | Effective for compounds with π-acidic or π-basic groups, such as aromatic esters. |
| Cyclodextrin-based | Utilizes the chiral cavity of cyclodextrin (B1172386) molecules to form inclusion complexes. | Separation of hydrophobic molecules, with selectivity based on fit within the chiral cavity. |
| Macrocyclic antibiotic | Employs antibiotics like vancomycin (B549263) or teicoplanin as the chiral selector. | Useful for chiral acids, amines, and other polar compounds. |
Applications of 2e 2 Hexenoic Acid Ethyl D5 Ester As an Isotopic Probe in Mechanistic and Biosynthetic Studies
Elucidation of Fatty Acid Metabolic Pathways
The use of stable isotope-labeled compounds has revolutionized the study of metabolic pathways, providing a non-invasive and highly specific method for tracking the journey of molecules through intricate biological networks. (2E)-2-Hexenoic Acid Ethyl-d5 Ester, by virtue of its deuterium (B1214612) label, is an invaluable tool for investigating various facets of fatty acid metabolism.
Tracing Hexenoic Acid Metabolism in Biological Systems
Isotopically labeled fatty acids are instrumental in tracing their metabolic pathways within living organisms. While direct studies employing (2E)-2-Hexenoic Acid Ethyl-d5 Ester are not extensively documented in publicly available research, the principles of its application can be inferred from studies using other deuterated fatty acids. When introduced into a biological system, this labeled ester can be tracked using mass spectrometry-based techniques. This allows for the identification of downstream metabolites, providing direct evidence of the metabolic routes taken by hexenoic acid. For instance, the incorporation of the d5-ethyl group into various cellular components would indicate the cleavage and subsequent utilization of this part of the molecule.
The tracing of deuterated fatty acids has been successfully applied to understand the metabolism of various fatty acids, including the biosynthesis of polyunsaturated fatty acids (PUFAs) and their roles in cellular signaling. Similar approaches with (2E)-2-Hexenoic Acid Ethyl-d5 Ester would enable researchers to map its absorption, distribution, and biotransformation, shedding light on the specific enzymes and pathways that act upon short-chain unsaturated fatty acids.
Investigation of Beta-Oxidation Pathways and Alternatives Using Deuterated Precursors
Beta-oxidation is the primary catabolic pathway for fatty acids. Deuterated fatty acid analogues are frequently used to study the kinetics and mechanisms of this process. The introduction of deuterium atoms can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered due to the heavier mass of deuterium compared to hydrogen. By monitoring the rate of beta-oxidation of (2E)-2-Hexenoic Acid Ethyl-d5 Ester and its metabolites, researchers can identify rate-limiting steps in the pathway.
Furthermore, this labeled compound can be used to investigate alternative fatty acid oxidation pathways, such as omega-oxidation. By analyzing the position of the deuterium label in the resulting metabolites, it is possible to determine which enzymatic systems are responsible for the degradation of the hexenoic acid chain. For example, if the deuterium label remains intact on the ethyl group throughout the metabolic process, it would suggest that the primary modifications are occurring on the hexenoic acid backbone.
| Research Area | Application of Deuterated Precursor | Expected Outcome |
| Beta-Oxidation | Administration of (2E)-2-Hexenoic Acid Ethyl-d5 Ester to cell cultures or animal models. | Identification of deuterated acetyl-CoA and other beta-oxidation intermediates, revealing the flux through this pathway. |
| Alternative Oxidation | Analysis of metabolites for the retention and position of the deuterium label. | Elucidation of the involvement of pathways like omega-oxidation by identifying hydroxylated and dicarboxylic acid products. |
| Kinetic Isotope Effect | Comparison of the metabolic rates of the deuterated and non-deuterated forms of the ester. | Determination of rate-limiting steps in the metabolic cascade. |
Analysis of Unsaturated Fatty Acid Biotransformations
The double bond in (2E)-2-Hexenoic Acid makes it a substrate for various biotransformation reactions, including reduction, epoxidation, and hydration. The use of the d5-labeled ester allows for the precise tracking of these transformations. For example, the enzymatic reduction of the double bond would yield deuterated ethyl hexanoate, which can be readily distinguished from the endogenous pool of this compound.
Studies on deuterated polyunsaturated fatty acids have shown that deuterium substitution at bis-allylic positions can inhibit lipid peroxidation, a key process in cellular damage. While the deuteration in (2E)-2-Hexenoic Acid Ethyl-d5 Ester is on the ethyl group and not directly on the fatty acid chain, its use can still provide insights into the enzymatic machinery that processes unsaturated fatty acids. By observing the products formed, researchers can identify the enzymes responsible for the saturation or modification of the double bond.
Biosynthetic Pathway Elucidation of Volatile Organic Compounds
Volatile organic compounds (VOCs), particularly esters, are crucial for the aroma and flavor of many fruits and plants. (2E)-2-Hexenoic Acid Ethyl-d5 Ester is an ideal tracer for studying the de novo biosynthesis of these important molecules.
De Novo Biosynthesis of Ester Volatiles in Fruits and Plants
The characteristic aroma of fruits is largely due to a complex mixture of volatile esters. The biosynthesis of these esters involves the esterification of an alcohol with an acyl-CoA, a reaction catalyzed by alcohol acyltransferases (AATs). By supplying (2E)-2-Hexenoic Acid Ethyl-d5 Ester as a precursor to fruit tissues, such as apple slices, researchers can trace its incorporation into the volatile profile.
Studies using deuterium-labeled precursors have been pivotal in understanding the origin of fruit volatiles. For example, feeding deuterated fatty acids to apples has demonstrated that straight-chain esters are derived from the lipoxygenase (LOX) pathway. Similarly, introducing (2E)-2-Hexenoic Acid Ethyl-d5 Ester would allow for the direct observation of its conversion to other volatile compounds, confirming its role as a precursor and identifying the subsequent enzymatic modifications it undergoes.
| Precursor Fed to Apple Tissue | Key Labeled Volatiles Detected | Implied Biosynthetic Pathway |
| Deuterated Linoleic Acid | Hexyl-d11 esters, Hexanoate-d11 esters | Lipoxygenase (LOX) Pathway |
| Deuterated Hexanal | Hexyl esters, Hexanoate esters, Butyl esters, Pentyl esters | Reduction, Oxidation, Beta-oxidation, Alpha-oxidation |
| (2E)-2-Hexenoic Acid Ethyl-d5 Ester (Hypothesized) | Other d5-ethyl esters, deuterated hexenols | Ester hydrolysis and re-esterification, reduction |
Enzymatic Mechanisms in Aroma Compound Formation
The formation of aroma compounds is governed by a series of enzymatic reactions. Isotopic probes like (2E)-2-Hexenoic Acid Ethyl-d5 Ester are crucial for dissecting the mechanisms of these enzymes. The presence of deuterium can influence the rate of enzymatic reactions, a phenomenon known as the kinetic isotope effect (KIE), which provides valuable information about the transition state of the reaction.
For instance, the reduction of hexenals to hexenols is a key step in the formation of some volatile esters. Studies on hexenal reductases have identified enzymes that catalyze this conversion. By using a deuterated substrate, it is possible to probe the mechanism of hydride transfer during the reduction. Similarly, the study of alcohol acyltransferases (AATs) with deuterated substrates can reveal details about the binding and catalytic mechanism of ester formation. The use of deuterated substrates in conjunction with solvent isotope effects (using D₂O) can further refine the understanding of the catalytic steps, such as proton transfer events.
Microbial Biosynthetic Routes to Natural Products
There is no available research detailing the use of (2E)-2-Hexenoic Acid Ethyl-d5 Ester as an isotopic probe to investigate microbial biosynthetic routes to natural products. While stable isotope labeling is a cornerstone of biosynthetic studies, allowing researchers to trace the incorporation of precursors into complex molecules, this specific deuterated ester has not been documented in such experiments.
Deuterium Kinetic Isotope Effects in Reaction Mechanism Studies
The study of deuterium kinetic isotope effects (KIEs) is a powerful tool for understanding reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step of a reaction. However, no studies have been published that utilize (2E)-2-Hexenoic Acid Ethyl-d5 Ester for this purpose.
Investigating C-H Bond Activation and Cleavage
The activation and cleavage of C-H bonds are fundamental processes in many chemical transformations. The use of deuterated substrates can provide significant insight into the mechanisms of these reactions. There is, however, no scientific literature available that describes the application of (2E)-2-Hexenoic Acid Ethyl-d5 Ester in studies of C-H bond activation and cleavage.
Enzyme Kinetics and Isotope Effects in Ester Hydrolysis and Formation
Isotope effects are instrumental in elucidating the mechanisms of enzyme-catalyzed reactions, including the hydrolysis and formation of esters. By comparing the reaction rates of the deuterated and non-deuterated isotopologues, researchers can gain insights into the transition state of the reaction. At present, there are no published studies on the enzyme kinetics or isotope effects associated with the hydrolysis or formation of (2E)-2-Hexenoic Acid Ethyl-d5 Ester.
Emerging Trends and Future Research Perspectives in Deuterated Compound Research
Advanced Bioconjugation and Site-Specific Labeling Techniques
The ability to precisely install an isotopic label at a specific position within a molecule is critical for its use as a tracer or a mechanistically informative probe. Recent years have seen the development of sophisticated methods for site-specific deuterium (B1214612) incorporation. nih.gov While the synthesis of many deuterated compounds can be challenging, new strategies are continually emerging. clearsynth.comacs.org
Research findings indicate that enzymatic reactions and novel chemical catalysis offer powerful tools for controlled deuteration. For instance, enzymatic methods can install endogenous β-amino acids with unique reactivity into proteins, which can then be used for site-specific modification. nih.gov Similarly, synthetic strategies have been developed for the site-selective deuteration of complex molecules like α-pinene, demonstrating the feasibility of labeling specific carbon atoms. nih.gov A novel modification of the Wolff-Kishner reduction, for example, allows for carbonyl deletion with the simultaneous incorporation of deuterium. nih.gov
For (2E)-2-Hexenoic Acid Ethyl-d5 Ester, the focus is on the deuterated ethyl ester group. Future research could explore advanced bioconjugation techniques to attach this deuterated moiety to larger biomolecules, such as proteins or lipids. This would create powerful probes for studying protein-ligand interactions and the dynamics of biological membranes. clearsynth.com Deuterium labeling, in this context, can be used to determine the binding site and affinity of molecules to their targets. clearsynth.com
Integration of Omics Technologies with Deuterium Tracing
The synergy between deuterium labeling and "omics" technologies—such as metabolomics, proteomics, and transcriptomics—is a rapidly expanding frontier. This integrated approach, sometimes termed "Deuteromics," allows for the simultaneous investigation of multiple metabolic pathways. metsol.comrahnavard.org By administering a deuterated compound like (2E)-2-Hexenoic Acid Ethyl-d5 Ester, researchers can trace the journey of the deuterium label through various metabolic networks, providing a dynamic view of cellular processes. metsol.comnih.gov
(2E)-2-Hexenoic acid is a short-chain fatty acid derivative, and its metabolism is intertwined with the broader landscape of fatty acid synthesis and breakdown (β-oxidation). nist.govyoutube.com In a typical study, after administration of the d5-ester, its absorption, distribution, and conversion into other metabolites can be monitored. clearsynth.com The liver, a central hub for fatty acid metabolism, would be a key organ of interest. youtube.comnih.gov
Using high-resolution mass spectrometry, researchers can identify and quantify downstream metabolites that have incorporated the deuterium atoms from the ethyl-d5 group. This allows for the mapping of metabolic fluxes and the identification of how these pathways are altered in disease states like metabolic dysfunction-associated steatotic liver disease (MASLD). metsol.comnih.gov Deuterium Metabolic Imaging (DMI) is another powerful technique that allows for the non-invasive, three-dimensional observation of a deuterated substrate's metabolic fate in living tissue, offering immense potential for clinical applications. nih.gov
| Technology | Application in Deuterium Tracing | Potential Insights for (2E)-2-Hexenoic Acid Ethyl-d5 Ester |
| Metabolomics (LC-MS) | Identifies and quantifies deuterated metabolites in biological samples (blood, tissue). metsol.comrahnavard.org | Tracing the metabolic fate of the hexenoate backbone and the ethyl group; identifying products of ester hydrolysis and subsequent β-oxidation. |
| Proteomics (HDX-MS) | Measures changes in protein conformation and dynamics upon ligand binding by monitoring H/D exchange rates. acs.orgchromatographyonline.com | Studying interactions with metabolic enzymes (e.g., esterases, acyl-CoA synthetases) and transport proteins. |
| Deuterium Metabolic Imaging (DMI) | Non-invasively images the spatial distribution of deuterated molecules and their metabolic products in vivo. nih.gov | Visualizing tissue-specific uptake and metabolism, for example, in the liver versus adipose tissue. |
Computational Modeling and Isotope Effects in Chemical Reactions
The kinetic isotope effect (KIE) is the change in reaction rate that occurs when an atom in a reactant is replaced with one of its isotopes. wikipedia.org The C-D bond is stronger and vibrates at a lower frequency than the C-H bond, meaning more energy is required to break it. princeton.edu This often results in a slower reaction rate for the deuterated compound (a "normal" KIE), providing valuable information about the reaction mechanism, particularly the rate-determining step. princeton.edunih.gov
Computational chemistry plays a crucial role in predicting and interpreting KIEs. princeton.edunih.gov Methods like density functional theory (DFT) are now routinely used to model reaction pathways and calculate theoretical KIEs, which can then be compared with experimental data to support or refute proposed mechanisms. wikipedia.orgresearchgate.net These calculations can help distinguish between transition states of similar energy and provide detailed insight into the geometry of the transition state. princeton.edurutgers.edu
For (2E)-2-Hexenoic Acid Ethyl-d5 Ester, the deuterium atoms are located on the ethyl group, away from the reactive double bond and carboxyl center of the hexenoate chain. Therefore, metabolic reactions involving the breaking of C-H bonds on the ethyl group (e.g., hydroxylation by cytochrome P450 enzymes) would be expected to show a significant primary KIE. Conversely, reactions at the other end of the molecule, such as the enzymatic reduction of the double bond or hydrolysis of the ester linkage, would likely exhibit smaller, secondary KIEs. princeton.edu Computational modeling could predict the magnitude of these effects, guiding experimental studies into its metabolic stability and pathways.
| Type of Isotope Effect | Description | Relevance to (2E)-2-Hexenoic Acid Ethyl-d5 Ester |
| Primary KIE | Occurs when the bond to the isotope is broken in the rate-determining step of the reaction. Typically kH/kD > 2. wikipedia.orgprinceton.edu | Expected for enzymatic oxidation at the ethyl-d5 group. A large KIE would indicate this bond cleavage is rate-limiting. |
| Secondary KIE | Occurs when the isotopically substituted bond is not broken but is located at or near the reaction center. Typically 0.7 < kH/kD < 1.5. wikipedia.orgprinceton.edu | Expected for reactions at the hexenoate part of the molecule, such as ester hydrolysis or double bond reduction. |
Novel Applications in Materials Science and Environmental Chemistry
While the primary applications of many deuterated organic molecules are in the life sciences, emerging trends point to their utility in materials and environmental science. acs.org The kinetic isotope effect that slows chemical degradation can be exploited to create more robust materials. zeochem.comrsc.org
In materials science , deuteration has been shown to significantly enhance the lifetime and efficiency of organic light-emitting diodes (OLEDs). acs.orgzeochem.com Replacing C-H bonds with stronger C-D bonds at specific molecular sites can suppress non-radiative vibrational decay pathways, leading to improved luminescence. rsc.org Similarly, in ferroelectric materials, deuteration can alter hydrogen bond characteristics and significantly increase the phase transition temperature. rsc.org While (2E)-2-Hexenoic Acid Ethyl-d5 Ester itself may not be a primary candidate for these applications, the principles demonstrate how deuterated organic building blocks could be used to create novel polymers or coatings with enhanced stability.
In environmental chemistry , deuterium, particularly in the form of deuterium oxide (D₂O or heavy water), is used as a harmless tracer to study water movement. zeochem.comlibretexts.org It allows hydrologists to track groundwater flow and helps agricultural researchers understand water uptake and distribution in ecosystems. zeochem.com Deuterated compounds can also serve as internal standards for quantitative mass spectrometry in environmental analysis, allowing for the precise measurement of pollutants. scielo.org.mx (2E)-2-Hexenoic Acid Ethyl-d5 Ester could serve as such a standard for monitoring related fatty acid esters in environmental samples.
Development of High-Throughput Analytical Methods for Deuterated Analytes
The increasing use of deuterated compounds has driven the need for rapid, sensitive, and robust analytical methods. rsc.org Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the cornerstones of analysis, each providing complementary information. scielo.org.mxrsc.org
High-resolution mass spectrometry (HR-MS) is essential for determining the isotopic enrichment and confirming the structural integrity of a labeled compound. rsc.org Techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) have become powerful tools for studying protein structure and dynamics, though the data analysis can be complex. chromatographyonline.comchromatographyonline.comnih.gov The development of automated platforms and sophisticated software is crucial for managing the large datasets generated in high-throughput screening applications, where hundreds or thousands of samples must be analyzed. nih.govacs.org
For analyzing a relatively small molecule like (2E)-2-Hexenoic Acid Ethyl-d5 Ester and its metabolites, liquid chromatography-mass spectrometry (LC-MS) is the method of choice. rahnavard.org Future developments will likely focus on increasing the speed of analysis without sacrificing resolution, enabling real-time monitoring of metabolic processes. Advances in ion mobility-mass spectrometry could further enhance the ability to separate and identify deuterated isotopologues from complex biological matrices. chromatographyonline.com
| Analytical Technique | Strengths for Deuterated Analytes | Limitations |
| Nuclear Magnetic Resonance (NMR) | Provides precise information on the exact location of deuterium labels within a molecule. clearsynth.comrsc.org | Relatively low sensitivity, requires larger sample amounts. nih.gov |
| High-Resolution Mass Spectrometry (HR-MS) | High sensitivity, provides exact mass and isotopic distribution, ideal for quantitative analysis and metabolite identification. rsc.orgucl.ac.uk | Does not inherently provide positional information of the label without fragmentation (MS/MS). |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Excellent separation for volatile compounds, provides reproducible fragmentation patterns for identification. nist.gov | Requires analytes to be volatile or derivatized. |
| Hydrogen-Deuterium Exchange MS (HDX-MS) | Probes protein conformation, dynamics, and interactions in solution. chromatographyonline.comacs.org | Complex workflow and data analysis; indirect structural information. |
Q & A
Basic Research Questions
Q. How can (2E)-2-Hexenoic Acid Ethyl-d5 Ester be identified and distinguished from its non-deuterated counterpart in analytical workflows?
- Methodology : Use gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) for structural confirmation. The deuterium labeling in the ethyl-d5 group introduces a mass shift of +5 Da compared to the non-deuterated ester (C₈H₁₄O₂ vs. C₈H₉D₅O₂). Monitor fragment ions such as m/z 142 (non-deuterated) versus m/z 147 (deuterated) in the mass spectrum . For NMR, the deuterated ethyl group will lack proton signals in the 1.2–1.3 ppm (triplet, CH₃) and 4.1–4.2 ppm (quartet, CH₂) regions .
Q. What synthetic routes are applicable for preparing (2E)-2-Hexenoic Acid Ethyl-d5 Ester?
- Methodology : Deuterium labeling is typically introduced via acid-catalyzed esterification of (2E)-2-hexenoic acid with deuterated ethanol (C₂D₅OH). Alternatively, transesterification of the non-deuterated ester with deuterated ethanol in the presence of a catalyst (e.g., sulfuric acid or lipases) can achieve isotopic substitution. Purity is verified via isotopic abundance analysis using high-resolution mass spectrometry (HRMS) .
Q. How can researchers quantify this compound in complex matrices like plant extracts or food products?
- Methodology : Employ solid-phase microextraction (SPME) coupled with GC-MS for volatile isolation. Calibration curves using deuterated internal standards (e.g., ethyl-d5 hexanoate) improve accuracy. For non-volatile matrices, liquid-liquid extraction (LLE) with ethyl acetate followed by GC-flame ionization detection (FID) is recommended. Limit of detection (LOD) ranges from 0.02–0.1 µg/L in wine and fruit studies .
Advanced Research Questions
Q. What analytical challenges arise when studying isotopic effects of the ethyl-d5 group in metabolic or kinetic studies?
- Methodology : Deuterium isotope effects (DIEs) can alter reaction rates or metabolic stability. For example, C-D bonds have slower cleavage rates than C-H bonds, potentially skewing enzymatic hydrolysis data. Use comparative studies with non-deuterated esters to quantify DIEs. High-resolution tandem MS (HRMS/MS) tracks deuterium retention in metabolites .
Q. How should experimental designs account for variability in ester concentrations during plant or food processing studies?
- Methodology : Control variables such as temperature, pH, and enzymatic activity (e.g., esterases). In wine fermentation, cold maceration time (1–5 days) significantly increases ethyl-d5 ester concentrations (e.g., from 187.87 to 222.07 mg/L). Use factorial designs to isolate effects of individual parameters .
Q. How to resolve contradictions in reported bioactivity data for this compound?
- Methodology : Discrepancies may arise from differences in assay conditions (e.g., cell lines, concentrations). For example, in Annona muricata essential oils, ethyl-d5 esters contribute to cytotoxic activity but require synergy with other volatiles (e.g., β-caryophyllene). Validate findings using dose-response curves and combinatorial assays .
Q. What strategies optimize the stability of (2E)-2-Hexenoic Acid Ethyl-d5 Ester in long-term storage?
- Methodology : Store under inert gas (N₂ or Ar) at −20°C to prevent oxidation. Degradation is accelerated by light and humidity; stability assays show <5% loss over 12 months when stored in amber vials with molecular sieves. Monitor via periodic GC-MS analysis .
Q. How does the deuterated ethyl group influence protein-ligand interactions in enzyme inhibition studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
